N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride

Polyamine Metabolism Cancer Biomarker Diagnostic Ratio

N1-Acetylspermidine dihydrochloride (CAS 34450-16-3) is an essential analytical standard for polyamine research. Using generic polyamine substitutes compromises data integrity due to distinct isomeric activity profiles. This ≥98% pure, highly soluble dihydrochloride salt is critical for reproducible quantitative LC-MS/HPLC assays targeting the N1-/N8-acetylspermidine diagnostic ratio and for PAO functional studies. - Enables accurate cancer biomarker quantification; diagnostic ratio shifts from 1.1 (normal) to 10.3 (hepatoma). - Defines specific DNA cleavage kinetics (lower efficiency vs. spermidine/N8-AcSPD), ensuring correct mechanistic interpretation. - Quantifies ~5-fold metabolite elevation in colorectal adenocarcinoma tissue (27.30 vs. 5.38 nmol/g). - Guaranteed >240 mg/mL aqueous solubility eliminates DMSO artifacts in sensitive enzymatic/cellular assays.

Molecular Formula C9H23Cl2N3O
Molecular Weight 260.20 g/mol
CAS No. 34450-16-3
Cat. No. B157140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride
CAS34450-16-3
SynonymsN-[3-[(4-Aminobutyl)amino]propyl]acetamide Hydrochloride (1:2); 
Molecular FormulaC9H23Cl2N3O
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESCC(=O)NCCCNCCCCN.Cl.Cl
InChIInChI=1S/C9H21N3O.2ClH/c1-9(13)12-8-4-7-11-6-3-2-5-10;;/h11H,2-8,10H2,1H3,(H,12,13);2*1H
InChIKeyIVLOLMVLUOGVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride (CAS 34450-16-3) | Procurement & Identity Overview


N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride (CAS 34450-16-3), also widely recognized as N1-Acetylspermidine dihydrochloride, is an acetylated polyamine derivative with a molecular formula of C9H23Cl2N3O and a molecular weight of 260.20 g/mol . This compound is a dihydrochloride salt form that serves as an endogenous metabolite and a specific substrate for the enzyme polyamine oxidase (PAO) . It is a key intermediate in the polyamine catabolic pathway, playing a distinct role from its non-acetylated precursor, spermidine, and its positional isomer, N8-Acetylspermidine [1]. Its stable, pure dihydrochloride form (≥98%) is essential for reproducible and quantitative biochemical and metabolomic research applications .

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride: The High Cost of In-Class Substitution


Substituting N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride with other polyamines or even other acetylated polyamine analogs (e.g., N8-Acetylspermidine, N1-Acetylspermine) is not a trivial switch and will fundamentally alter the experimental outcome. These molecules, while structurally related, exhibit significantly different biochemical behaviors due to the precise position of their acetyl group. This is clearly demonstrated by the fact that N1-Acetylspermidine and N8-Acetylspermidine produce a drastically different diagnostic ratio in human urine (10.3 in a hepatoma patient vs. 1.1 in a normal subject) [1]. Furthermore, in functional assays, the rate of DNA cleavage differs markedly among spermidine and its acetylated derivatives (spermidine > N8-Acetylspermidine > N1-Acetylspermidine) . The specific quantitative differences outlined below confirm that generic substitution within this class is not scientifically valid and will compromise data integrity and reproducibility.

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Diagnostic Specificity: N1- vs. N8-Acetylspermidine Ratio as a Cancer Biomarker

A seminal study by Abdel-Monem and Ohno (1977) quantified the levels of N1-acetylspermidine (the target compound) and its positional isomer, N8-acetylspermidine, in human urine via HPLC. The ratio of N1- to N8-acetylspermidine was found to be a powerful diagnostic differentiator. The ratio was 10.3 in the urine of a patient with hepatoma, compared to 1.1 in a normal subject, a nearly 10-fold difference [1]. This demonstrates that the specific acetylation position on the spermidine backbone is not redundant; the body processes these two isomers with high fidelity, and their relative abundance is a disease-specific signal. Using an impure or mis-identified analog would completely invalidate this biomarker assay.

Polyamine Metabolism Cancer Biomarker Diagnostic Ratio Urine Analysis

Enzymatic Substrate Specificity: Cleavage Efficiency at Apurinic DNA Sites

In a comparative functional assay examining the ability of polyamines to induce cleavage at apurinic (AP) sites in DNA, a clear hierarchy of effectiveness was established. At a concentration of 1 mM, the rate of DNA cleavage was quantified, showing the order of effectiveness as: spermidine > N8-acetylspermidine > N1-acetylspermidine . This quantitative difference in a direct functional assay confirms that the acetyl group's position (N1 vs. N8) or its presence (vs. spermidine) fundamentally alters its interaction with DNA. Therefore, N1-Acetylspermidine cannot be considered a functional equivalent to its structural analogs.

DNA Damage Polyamine-DNA Interaction Enzyme Substrate Apurinic Site Cleavage

Selective Elevation in Colorectal Adenocarcinoma: A Tissue-Specific Metabolic Signature

Quantitative analysis of polyamine levels in human tissue samples revealed a selective and significant elevation of N1-acetylspermidine in colorectal adenocarcinomas. The mean level in well- and moderately differentiated adenocarcinomas was measured at 27.30 +/- 3.13 nmol/g wet weight (n=99), which is a 5-fold increase over levels found in benign adenomas (5.38 +/- 0.85 nmol/g, n=31) and a 3.4-fold increase over adjacent healthy control mucosa (7.92 +/- 2.89 nmol/g, n=50) . This tissue-specific accumulation is not observed to the same magnitude with other acetylated polyamines and establishes N1-Acetylspermidine as a distinct metabolic marker.

Colorectal Cancer Metabolomics Tissue Biomarker Polyamine Metabolism

Aqueous Solubility Advantage of the Dihydrochloride Salt Form

The dihydrochloride salt form of N1-Acetylspermidine (the target compound) provides a significant and quantifiable advantage in aqueous solubility compared to the free base. According to vendor solubility data, this compound achieves a solubility of 242.5 mg/mL (931.98 mM) in pure water, and 10 mg/mL (38.43 mM) in phosphate-buffered saline (PBS) at pH 7.2 . This high aqueous solubility is critical for preparing stock solutions and achieving desired concentrations in cell culture media or enzymatic assays without the use of potentially cytotoxic organic co-solvents. The free base form, by contrast, has significantly lower aqueous solubility, which would limit its experimental utility and require solvent optimization.

Solubility Formulation In Vitro Assay Dihydrochloride Salt

High Purity and Consistent Salt Form Ensure Assay Reproducibility

Procurement of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride from reputable vendors guarantees a purity of ≥98%, with some sources specifying up to 99.13% . This is a critical specification for a research compound used as an analytical standard or in quantitative biological assays. The defined dihydrochloride salt form ensures consistent molecular weight and stoichiometry, which is essential for accurate molarity calculations. In contrast, sourcing a generic 'polyamine mixture' or a non-certified analog introduces undefined impurities and variable salt forms, leading to irreproducible dose-response curves and unreliable biomarker quantification.

Purity Quality Control Reproducibility Analytical Standard

Optimal Application Scenarios for Procuring N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride (N1-Acetylspermidine)


Cancer Metabolomics and Biomarker Validation

This compound is the required analytical standard for quantitative liquid chromatography-mass spectrometry (LC-MS) or HPLC assays designed to measure the N1-acetylspermidine/N8-acetylspermidine ratio in urine or tissue. As demonstrated in Section 3 (Evidence Item 1), the diagnostic ratio ranges from 1.1 in normal subjects to 10.3 in cancer patients. Procuring the pure, high-solubility dihydrochloride form is essential for creating accurate calibration curves and ensuring that the biomarker signal is not confounded by isomer cross-reactivity [1].

Polyamine Catabolism and DNA Damage Research

For studies investigating the role of acetylated polyamines in polyamine oxidase (PAO) activity and DNA damage/repair, this compound serves as a specific substrate and a functional probe. Data from Section 3 (Evidence Item 2) shows its unique, lower efficiency in cleaving apurinic DNA sites compared to spermidine and N8-acetylspermidine . This makes it the correct reagent for dissecting the specific contribution of the N1-acetylated moiety to biological processes, ensuring that observed effects are not erroneously attributed to a more active analog.

Colorectal Adenocarcinoma Tissue Profiling

In tissue metabolomics studies focused on colorectal cancer, the procurement of N1-Acetylspermidine is mandated for the precise quantification of this metabolite. As detailed in Section 3 (Evidence Item 3), its levels are selectively elevated approximately 5-fold in colorectal adenocarcinomas compared to benign adenomas (27.30 vs. 5.38 nmol/g) . Using this specific compound as an internal or external standard is the only way to achieve the quantitative accuracy needed to differentiate malignant from benign tissue in this context.

In Vitro Assay Development Requiring High-Concentration Dosing

When experimental protocols demand high concentrations of N1-Acetylspermidine (e.g., for saturation binding studies or enzymatic assays), the dihydrochloride salt is the only practical form for procurement. As shown in Section 3 (Evidence Item 4), its aqueous solubility exceeds 240 mg/mL, allowing for the preparation of concentrated stock solutions without resorting to DMSO or other organic solvents that could interfere with cellular processes or enzyme kinetics .

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